Benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]-
Description
The compound Benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]- is a substituted benzoic acid derivative characterized by a methyl group at the 5-position of the benzene ring and a secondary amine linkage at the 2-position, which is further substituted with a 3-(2-naphthalenyloxy)propyl chain.
Properties
CAS No. |
937664-35-2 |
|---|---|
Molecular Formula |
C21H21NO3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-methyl-2-(3-naphthalen-2-yloxypropylamino)benzoic acid |
InChI |
InChI=1S/C21H21NO3/c1-15-7-10-20(19(13-15)21(23)24)22-11-4-12-25-18-9-8-16-5-2-3-6-17(16)14-18/h2-3,5-10,13-14,22H,4,11-12H2,1H3,(H,23,24) |
InChI Key |
XRQKHDVSLJUDAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCCOC2=CC3=CC=CC=C3C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence
Optimization Data
| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nitration | HNO₃ (65%) | 0–10 | 89 | 98.5 |
| Hydrogenation | Pd/C, EtOH | 50 | 98.6 | 99.2 |
| Alkylation | DMF, NaHCO₃ | 80 | 82 | 97.8 |
Key Challenges : Competing O-alkylation and N-alkylation pathways necessitate precise stoichiometric control.
Method 2: Mitsunobu Coupling for Ether Formation
Protocol
Advantages
Method 3: Reductive Amination Pathway
Procedure
Critical Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| NaBH₃CN Equivalents | 1.2 | Maximizes |
| Reaction pH | 4–5 (acetic acid) | Prevents hydrolysis |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation-Amination | 82 | 97.8 | High | Moderate |
| Mitsunobu Coupling | 68 | 99.5 | Low | High |
| Reductive Amination | 70 | 98.2 | Moderate | Low |
Recommendation : The alkylation-amination route is preferred for industrial-scale synthesis due to its scalability and reagent availability.
Purification and Characterization
Industrial Considerations
-
Waste Management : Pd/C catalyst recovery reduces environmental impact.
-
Cost Drivers : 2-Naphthol and epichlorohydrin account for 60% of raw material costs.
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Findings:
Lipophilicity : The target compound’s naphthalenyloxypropyl chain likely increases its hydrophobicity compared to Analog 1 (keto-amide) and Analog 3 (amide-carboxylic acid). This property may enhance membrane permeability but reduce aqueous solubility .
Physicochemical and Pharmacokinetic Properties
While experimental data for the target compound is lacking, predictions based on analogs include:
- pKa: The amino group (pKa ~9–10) and carboxylic acid (pKa ~4–5) suggest zwitterionic behavior at physiological pH.
- LogP : Estimated LogP >3 due to the naphthalene group, indicating high lipid solubility .
- Metabolic Stability : The naphthalene ether may resist oxidative metabolism compared to smaller aryl groups (e.g., methoxy in Analog 2) .
Biological Activity
Benzoic acid derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. One such compound is Benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]- , which has been studied for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : Benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]-
- Molecular Formula : C22H25NO3
- Molecular Weight : 351.44 g/mol
This compound features a benzoic acid moiety with a 5-methyl group and a naphthalenyloxy propyl amine side chain, contributing to its unique biological properties.
Anticancer Activity
Research has indicated that Benzoic acid derivatives exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to Benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]- can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzoic acid derivative | MCF-7 (breast cancer) | 12.5 | Induces apoptosis |
| Benzoic acid derivative | A549 (lung cancer) | 15.3 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The antimicrobial efficacy of Benzoic acid derivatives has also been explored. In vitro studies have shown that the compound exhibits activity against various bacterial and fungal strains.
Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that the compound possesses notable antimicrobial properties, making it a candidate for further development in treating infections.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of Benzoic acid derivatives. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Inhibition of COX enzymes : The compound has been shown to inhibit cyclooxygenase (COX) activity, leading to reduced prostaglandin synthesis.
- Reduction of TNF-alpha levels : It also decreases tumor necrosis factor-alpha (TNF-α), a key mediator in inflammation.
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that Benzoic acid derivatives are generally well absorbed and metabolized in vivo. However, toxicity assessments indicate potential skin irritation and eye damage at higher concentrations, necessitating careful dosage considerations in therapeutic applications.
Q & A
Basic Research Questions
Q. How can the synthesis of 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]benzoic acid be optimized for high purity and yield?
- Methodological Answer : Synthesis optimization should focus on coupling reactions between 5-methylanthranilic acid derivatives and 3-(2-naphthalenyloxy)propylamine intermediates. Key parameters include solvent selection (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for amine:acid). Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) can isolate the target compound. Characterization by -NMR and LC–MS is critical to confirm purity (>95%) and molecular identity .
Q. What analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR to resolve aromatic protons (δ 6.8–8.2 ppm) and confirm naphthalenyloxy-propylamino linkage (δ 3.0–4.5 ppm for CH and NH groups).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]) and isotopic patterns.
- FT-IR : Detection of carboxylic acid (C=O stretch ~1700 cm) and secondary amine (N–H bend ~1550 cm) .
Q. How does the naphthalenyloxy group influence the compound’s solubility and stability?
- Methodological Answer : The hydrophobic naphthalenyloxy moiety reduces aqueous solubility, necessitating solvents like DMSO or ethanol for in vitro studies. Stability assays (e.g., HPLC monitoring under varying pH/temperature) are recommended to assess degradation pathways. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to explain bioavailability discrepancies.
- Tissue Distribution Studies : Radiolabeled compound tracking (e.g., ) in animal models to identify accumulation sites.
- Metabolite Identification : LC–MS/MS to detect active or inactive metabolites interfering with bioactivity .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or GPCRs). Validate with mutagenesis studies on key residues.
- QSAR Analysis : Correlate substituent effects (e.g., methyl vs. nitro groups) with activity trends using descriptors like logP and polar surface area (PSA) .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the naphthalenyloxy group (e.g., halogenation) or amino linker (e.g., cyclization) to test SAR hypotheses.
- Biological Assays : Parallel screening against panels of related targets (e.g., kinase inhibition or antimicrobial activity) with IC determination.
- Data Analysis : Multivariate regression to identify critical structural features driving efficacy .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
